molecular formula C8H7BrFN3 B1380229 (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388063-18-0

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1380229
CAS No.: 1388063-18-0
M. Wt: 244.06 g/mol
InChI Key: ZJCBNXBBYXNLMZ-UHFFFAOYSA-N
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Description

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold known for its wide range of biological activities, which is further functionalized with bromo and fluoro substituents to enhance its reactivity and binding properties in molecular design. The benzimidazole scaffold is a fundamental structure in the development of novel antimicrobial agents. Research into similar 3-substituted indole-imidazole compounds has identified potent anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) activity, with some analogues demonstrating significant growth inhibition (MIC ≤ 0.25 µg/mL) and a lack of cytotoxicity, highlighting the potential of this chemical class in addressing antibiotic resistance . Furthermore, the sub-structure (1H-benzo[d]imidazol-2-yl)methanamine has been synthesized and investigated for its antimicrobial properties, with studies confirming it as the most active derivative in its series . Beyond antimicrobial applications, benzimidazole derivatives are extensively explored as inhibitors for various disease targets. Structure-based design has yielded potent benzimidazole-based inhibitors for targets like the peptidyl-prolyl isomerase Pin1, which is a key regulator in oncogenesis, underscoring the scaffold's utility in anticancer research . This product is intended for use in the discovery and synthesis of new biologically active molecules. It serves as a versatile intermediate for constructing compounds targeting enzyme inhibition or receptor modulation. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-6-fluoro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBNXBBYXNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Condensation Reaction Conditions

Parameter Description
Solvent N,N-Dimethylformamide (DMF)
Catalyst Sodium metabisulfite (Na2S2O5)
Temperature Reflux (~150°C) or controlled heating (~100°C)
Reaction time 3–6 hours
Atmosphere Air or inert atmosphere depending on oxidation
Work-up Precipitation by pouring into ice-water, filtration, recrystallization from ethanol or isopropanol

The sodium metabisulfite acts as a reducing agent forming a reactive aldehyde-metabisulfite adduct that facilitates the condensation with o-phenylenediamine derivatives to form the benzimidazole core efficiently.

Introduction of Methanamine Group

The methanamine substituent at the 2-position can be introduced via:

  • Direct condensation with 2-aminomethyl-substituted aldehydes.
  • Post-cyclization functionalization through nucleophilic substitution or reductive amination on the 2-position of the benzimidazole ring.

Halogenation and Fluorination

  • Bromination is typically achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on the benzimidazole ring or its precursors.
  • Fluorination can be introduced via selective fluorination reagents or by using pre-fluorinated starting materials.

Purification and Yield Optimization

Purification is generally achieved by:

  • Filtration of precipitated products after reaction quenching.
  • Recrystallization from suitable solvents such as ethanol, isopropanol, or mixtures with water.
  • Chromatographic techniques if necessary.

Yields reported for similar benzimidazole derivatives under these conditions range from 50% to over 90%, depending on the substituents and reaction optimization.

Example Synthesis Scheme (Literature-Based)

Step Reagents & Conditions Outcome Yield (%)
1 4-Bromo-5-fluoro-o-phenylenediamine + aldehyde, Na2S2O5 in DMF, reflux 4 h Cyclization to 5-bromo-6-fluoro-benzimidazole intermediate 70-85
2 Reductive amination or nucleophilic substitution at 2-position with formaldehyde and ammonia or amine source Introduction of methanamine group at 2-position 60-80
3 Purification by recrystallization Pure this compound

Research Findings and Analysis

  • The use of sodium metabisulfite as a catalyst in DMF provides a mild and efficient synthesis route with minimal side reactions and easy workup.
  • The halogen substituents (bromo and fluoro) influence the electronic properties and reactivity of the benzimidazole ring, affecting the cyclization and subsequent functionalization steps.
  • Hydrogenation and reduction steps, if required, can be performed under mild conditions using palladium on carbon catalysts to avoid dehalogenation.
  • Optimization of temperature, reaction time, and reagent stoichiometry is critical to maximize yields and purity.
  • The presence of both bromine and fluorine substituents requires careful control of reaction conditions to prevent undesired side reactions such as debromination or defluorination.

Summary Table of Preparation Methods

Method Aspect Details References
Starting materials 4-Bromo-5-fluoro-o-phenylenediamine, aldehydes
Catalyst Sodium metabisulfite (Na2S2O5)
Solvent N,N-Dimethylformamide (DMF)
Reaction conditions Reflux 4 h, mild oxidative environment
Functional group introduction Reductive amination or nucleophilic substitution for methanamine
Purification Recrystallization, filtration
Yield 60-90% depending on step and optimization

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form different oxidation states.
  • Reduction : Reduction reactions can modify the functional groups present in the compound.
  • Substitution : The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents : Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives, including (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the presence of halogens like bromine and fluorine can enhance the biological activity of these compounds due to their electronic properties and ability to participate in hydrogen bonding .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Benzimidazole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. The introduction of halogen substituents is believed to improve the lipophilicity and cellular uptake of these compounds, thereby enhancing their efficacy against microbial strains .

Polymer Chemistry

This compound can serve as a functional monomer in the synthesis of advanced polymeric materials. Its ability to form stable bonds with other monomers allows for the creation of polymers with tailored properties, such as increased thermal stability and improved mechanical strength. This application is particularly relevant in the development of high-performance materials for electronic and aerospace industries .

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives with potentially enhanced biological activities. By modifying the amine group or substituting different functional groups on the benzimidazole ring, researchers can explore a wide range of chemical entities that may exhibit improved pharmacological profiles .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using benzimidazole derivatives .
Study 2Antimicrobial PropertiesShowed effectiveness against multi-drug resistant bacterial strains .
Study 3Polymer ChemistryDeveloped new polymer composites with enhanced mechanical properties using this compound as a monomer .
Study 4Organic SynthesisSuccessfully synthesized complex molecules using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of (5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their biological relevance are summarized in Table 1 .

Compound Name Substituents (Positions) Key Properties/Activities Reference
(1H-Benzo[d]imidazol-2-yl)methanamine None (parent structure) Antimicrobial activity (most active)
5-Bromo-2-methyl-1H-benzimidazole Br (5), -CH3 (2) Antitumor potential
5-Bromo-2-phenyl-1H-benzo[d]imidazole Br (5), -Ph (2) Enzyme inhibition (IDO1)
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol F (5), -CH2OH (2) Intermediate for drug synthesis
4-Bromo-5-fluorobenzene-1,2-diamine Br (4), F (5) Precursor for benzimidazole synthesis

Structural Insights :

  • Bromo Substitution : Bromo groups at position 5 (as in the target compound) increase molecular weight and lipophilicity, enhancing membrane permeability. This is evident in compounds like 5-Bromo-2-phenyl-1H-benzo[d]imidazole, which showed potent IDO1 enzyme inhibition .
  • Fluoro Substitution : Fluoro at position 6 introduces electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This is critical for compounds requiring prolonged half-lives .
  • Methanamine vs. Other Groups : The -CH2NH2 group in the target compound contrasts with methyl (-CH3) or phenyl (-Ph) groups in analogues. Methanamine’s primary amine enables salt formation (e.g., hydrochloride salts) and covalent linkage to bioactive moieties, as seen in metal complexes with antiviral activity .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (C8H7BrFN3) has a molecular weight of 244.07 g/mol. Bromo and fluoro substituents reduce aqueous solubility compared to the parent (1H-benzo[d]imidazol-2-yl)methanamine (MW 147.17 g/mol) but enhance lipid bilayer penetration .
  • Melting Points : Brominated analogues like 5-Bromo-2-methyl-1H-benzimidazole exhibit higher melting points (e.g., 215–220°C) due to increased molecular symmetry and halogen bonding .

Biological Activity

(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine, with the CAS number 1388063-18-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C8H7BrFN3, with a molecular weight of 244.07 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various benzimidazole derivatives demonstrated that certain modifications could enhance their activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) Against Bacteria
BOK-21.8
BOK-32.4
BOP-15.9

The Minimum Inhibitory Concentration (MIC) values suggest that these compounds are effective against Mycobacterium tuberculosis (Mtb), indicating potential for tuberculosis treatment .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. A series of related compounds were tested for their antifungal activity against various strains, yielding MIC values that suggest moderate to good efficacy.

Fungal StrainMIC Range (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results highlight the compound's potential in treating fungal infections, particularly those resistant to conventional therapies .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Enzyme Inhibition

Research indicates that compounds in this class may inhibit DprE1, an essential enzyme for Mtb survival. The inhibition mechanism involves binding to the active site of the enzyme, preventing its function and leading to bacterial cell death .

Case Studies

Several case studies have documented the effectiveness of this compound in experimental models:

  • Tuberculosis Treatment : In vitro studies demonstrated that derivatives with similar structures significantly reduced Mtb viability at low concentrations, suggesting a promising therapeutic avenue for drug-resistant strains.
  • Fungal Infections : Clinical isolates of Candida species were tested against this compound, showing notable susceptibility compared to standard antifungals like amphotericin B.

Q & A

Q. What strategies resolve discrepancies in biological activity across different cell lines or assays?

  • Methodological Answer : Normalize data using Z-score or fold-change metrics. Perform meta-analyses of published datasets (e.g., ’s anti-proliferative studies) to identify cell line-specific sensitivities. Validate with orthogonal assays (e.g., Western blot for target inhibition).

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